(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide (2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide Control peptide version of dynamin inhibitory peptide, myristoylated. It is an inhibitor of the GTPase dynamin that competitively blocks binding of dynamin to amphiphysin, preventing endocytosis.
Brand Name: Vulcanchem
CAS No.: 251634-22-7
VCID: VC0549486
InChI: InChI=1S/C61H107N19O14/c1-5-6-7-8-9-10-11-12-13-14-15-26-48(84)72-39(27-28-46(62)82)52(87)77-49(36(2)3)59(94)80-33-20-25-45(80)56(91)76-42(35-81)54(89)74-40(22-17-30-70-61(67)68)58(93)79-32-19-24-44(79)55(90)75-41(34-47(63)83)53(88)73-38(21-16-29-69-60(65)66)51(86)71-37(4)57(92)78-31-18-23-43(78)50(64)85/h36-45,49,81H,5-35H2,1-4H3,(H2,62,82)(H2,63,83)(H2,64,85)(H,71,86)(H,72,84)(H,73,88)(H,74,89)(H,75,90)(H,76,91)(H,77,87)(H4,65,66,69)(H4,67,68,70)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,49-/m0/s1
SMILES: CCCCCCCCCCCCCC(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N3CCCC3C(=O)N
Molecular Formula: C61H107N19O14
Molecular Weight: 1330.64

(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide

CAS No.: 251634-22-7

Cat. No.: VC0549486

Molecular Formula: C61H107N19O14

Molecular Weight: 1330.64

Purity: >99 %

* For research use only. Not for human or veterinary use.

(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide - 251634-22-7

Specification

Description Control peptide version of dynamin inhibitory peptide, myristoylated. It is an inhibitor of the GTPase dynamin that competitively blocks binding of dynamin to amphiphysin, preventing endocytosis.
CAS No. 251634-22-7
Molecular Formula C61H107N19O14
Molecular Weight 1330.64
IUPAC Name (2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide
Standard InChI InChI=1S/C61H107N19O14/c1-5-6-7-8-9-10-11-12-13-14-15-26-48(84)72-39(27-28-46(62)82)52(87)77-49(36(2)3)59(94)80-33-20-25-45(80)56(91)76-42(35-81)54(89)74-40(22-17-30-70-61(67)68)58(93)79-32-19-24-44(79)55(90)75-41(34-47(63)83)53(88)73-38(21-16-29-69-60(65)66)51(86)71-37(4)57(92)78-31-18-23-43(78)50(64)85/h36-45,49,81H,5-35H2,1-4H3,(H2,62,82)(H2,63,83)(H2,64,85)(H,71,86)(H,72,84)(H,73,88)(H,74,89)(H,75,90)(H,76,91)(H,77,87)(H4,65,66,69)(H4,67,68,70)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,49-/m0/s1
Standard InChI Key IFTSFTVOMZTNME-ZUSDHBTASA-N
Isomeric SMILES CCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)N
SMILES CCCCCCCCCCCCCC(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N3CCCC3C(=O)N
Boiling Point N/A
Melting Point N/A

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator